Ethylenediamine-D8
Overview
Description
Ethylenediamine-D8 is a useful research compound. Its molecular formula is C2H8N2 and its molecular weight is 68.15 g/mol. The purity is usually 95%.
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Biological Activity
Ethylenediamine-D8 (EDA-D8) is a deuterated form of ethylenediamine (EDA), a simple aliphatic amine with two amino groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique properties and biological activities. This article explores the biological activity of EDA-D8, focusing on its mechanisms, effects on cellular systems, and potential applications.
EDA-D8 is characterized by its two amino groups (-NH2) which can participate in various chemical reactions, making it a versatile building block in organic synthesis. The deuteration of EDA enhances its stability and alters its interaction with biological systems, providing insights into metabolic pathways and mechanisms of action.
1. Toxicity and Safety Profile
Research indicates that EDA exhibits a range of biological effects, including toxicity at certain concentrations. A study conducted on rats revealed dose-related effects on organ weights and histopathology, particularly in the liver and kidneys, at doses exceeding 45 mg/kg body weight per day . Notably, EDA has been implicated in respiratory issues such as asthma when inhaled .
Dose (mg/kg/day) | Observed Effects |
---|---|
9 | No observable adverse effects |
45 | Hepatic changes |
100 | Retinal atrophy, cataract formation |
447 | Significant reduction in body weight |
2. Cellular Effects
EDA-D8's ability to chelate metal ions suggests potential applications in modulating cellular processes. For instance, studies have shown that EDA can influence cellular growth by affecting iron metabolism, which is crucial for hemoglobin synthesis . In vitro studies have also indicated that EDA-D8 can enhance the cytotoxic effects of certain chemotherapeutic agents by modifying their uptake in cancer cells .
The biological activity of EDA-D8 can be attributed to several mechanisms:
- Metal Ion Chelation : EDA-D8 can bind to metal ions such as iron and copper, potentially disrupting their availability for essential biological processes. This chelation may lead to reduced cell proliferation in certain contexts.
- Influence on Gene Expression : There is evidence that EDA can alter gene expression profiles related to stress responses and apoptosis in various cell types .
- Modification of Biomaterials : In materials science, EDA-D8 is used to functionalize graphene-based materials, enhancing their electrochemical properties for applications in energy storage devices .
Case Study 1: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the long-term effects of EDA on rat models. The study monitored body weight, organ weights, and histopathological changes over a period of two years. Significant findings included liver hypertrophy and nephropathy at higher doses, suggesting a need for careful dosing in therapeutic applications .
Case Study 2: Cancer Cell Modulation
In a study examining the effects of EDA-D8 on cancer cell lines, researchers found that pre-treatment with EDA-D8 enhanced the cytotoxicity of doxorubicin in breast cancer cells. The mechanism was linked to increased drug uptake facilitated by EDA's chelating properties .
Properties
IUPAC Name |
N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-DMPFXTKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])[2H])N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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